4-(pentan-3-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide
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Overview
Description
4-(pentan-3-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a pyrrolo[2,3-b]pyridine core, which is known for its biological activity and versatility in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pentan-3-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors such as 2,3-diaminopyridine derivatives.
Introduction of the Pentan-3-ylamino Group: This step involves the nucleophilic substitution of a halogenated pyridine derivative with pentan-3-ylamine under basic conditions.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(pentan-3-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Pentan-3-ylamine in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrrolo[2,3-b]pyridine derivatives.
Scientific Research Applications
4-(pentan-3-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(pentan-3-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxamide: Similar core structure but different substituents.
6-amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1,2]dithiolo[3,4-b]pyridine-5-carboxamide: Different heterocyclic core but similar functional groups.
Uniqueness
4-(pentan-3-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activity and selectivity towards JAK1 .
Properties
CAS No. |
920959-66-6 |
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Molecular Formula |
C13H18N4O |
Molecular Weight |
246.31 g/mol |
IUPAC Name |
4-(pentan-3-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C13H18N4O/c1-3-8(4-2)17-11-9-5-6-15-13(9)16-7-10(11)12(14)18/h5-8H,3-4H2,1-2H3,(H2,14,18)(H2,15,16,17) |
InChI Key |
AILXYDBEEAPYIW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1=C2C=CNC2=NC=C1C(=O)N |
Origin of Product |
United States |
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